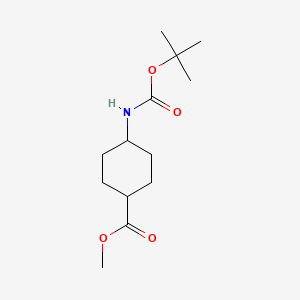

Methyl cis-4-(boc-amino)cyclohexanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-9(6-8-10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOQMDUDKCMVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591325 | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146307-51-9 | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl cis-4-(Boc-amino)cyclohexanecarboxylate: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate, a key building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, provide a detailed synthetic protocol with mechanistic insights, explore its applications, and discuss its analytical characterization.

Core Molecular Attributes and Physicochemical Properties

This compound is a cycloaliphatic amino acid derivative. The "cis" stereochemistry, where the amino and ester groups are on the same side of the cyclohexane ring, is a crucial feature influencing its conformational behavior and utility in synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the amine is instrumental in its application in peptide synthesis and other organic transformations, preventing unwanted side reactions.[1]

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 257.33 g/mol | [2] |

| Molecular Formula | C13H23NO4 | [2] |

| CAS Number | 364385-64-8 | [2] |

| Physical Form | Solid | |

| Purity (typical) | ≥97% | [2] |

| IUPAC Name | methyl 4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylate | |

| Storage Temperature | 4°C |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available aromatic precursor. The following protocol is a robust and reliable method that leverages a stereoselective catalytic hydrogenation.

Experimental Protocol

Step 1: Boc Protection of Methyl 4-aminobenzoate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-aminobenzoate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

-

Addition of Reagents: Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting crude product, methyl 4-(Boc-amino)benzoate, can be purified by recrystallization or column chromatography.

Step 2: Catalytic Hydrogenation to this compound

-

Catalyst and Substrate Preparation: In a high-pressure hydrogenation vessel, add the methyl 4-(Boc-amino)benzoate from Step 1 and a catalytic amount of a ruthenium-based catalyst, such as 5% Ruthenium on Carbon (Ru/C). The solvent of choice is typically methanol or ethanol.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to approximately 15 bar with hydrogen.

-

Reaction Conditions: Heat the reaction mixture to around 100°C and stir vigorously. The hydrogenation of the aromatic ring is an exothermic process and should be monitored. The reaction is typically complete within 20-24 hours. The catalytic hydrogenation of the aromatic ring preferentially yields the cis isomer.[3][4]

-

Workup and Purification: After cooling and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Causality and Experimental Rationale

-

Boc Protection: The Boc group is employed to protect the amine functionality from participating in undesired reactions during the subsequent hydrogenation step. Its stability in neutral and basic conditions and its ease of removal under acidic conditions make it an ideal protecting group for this synthesis.

-

Catalytic Hydrogenation: The choice of a ruthenium catalyst is crucial for the efficient reduction of the benzene ring. The reaction conditions, including pressure and temperature, are optimized to ensure complete saturation of the aromatic ring while minimizing side reactions. The stereoselectivity towards the cis isomer is a known outcome of catalytic hydrogenation on a planar aromatic ring, where the substrate adsorbs onto the catalyst surface from one face, leading to the delivery of hydrogen atoms from that same face.[3]

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Peptide Synthesis

This compound is a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclohexane scaffold can impart favorable conformational properties to a final drug molecule, potentially enhancing its binding affinity and selectivity for a biological target.

The primary application of this compound is in peptide synthesis . The Boc-protected amine allows for its use as a non-natural amino acid in the solid-phase peptide synthesis (SPPS) workflow. The carboxylic acid methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to the N-terminus of a growing peptide chain.

Illustrative Workflow: Incorporation into a Peptide Chain

The following diagram illustrates the logical steps for incorporating the deprotected and activated form of this compound into a peptide.

Caption: Workflow for peptide elongation using the title compound.

Analytical Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protector (a singlet around 1.4 ppm), the methyl ester group (a singlet around 3.6 ppm), and the protons on the cyclohexane ring (a series of multiplets in the 1.2-2.2 ppm region). The protons attached to the carbons bearing the amino and ester groups will have distinct chemical shifts.

-

¹³C NMR: The carbon NMR will show signals for the carbonyls of the Boc group and the ester, the quaternary carbon of the tert-butyl group, the methoxy carbon of the ester, and the carbons of the cyclohexane ring.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 258.3.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of the carbamate and the ester, and the C-H stretches of the aliphatic ring.

Safety and Handling

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

References

-

This compound, min 97%, 1 gram. (n.d.). CP Lab Safety. Retrieved January 3, 2026, from [Link]

-

This compound [CAS: 364385-64-8]. (n.d.). Ivy Fine Chemicals. Retrieved January 3, 2026, from [Link]

-

This compound. (n.d.). Universal Biologicals. Retrieved January 3, 2026, from [Link]

- Synthesis of methyl cis-3-t-butoxycarbonylamino-4-oxoazetidine-2-carboxylate. (n.d.). Google Patents.

- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.). Google Patents.

- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (n.d.). Google Patents.

- PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS. (n.d.). Google Patents.

-

Hydrogenation of 4-methylcinnoline. (n.d.). BYU ScholarsArchive. Retrieved January 3, 2026, from [Link]

-

Gas phase in-situ hydrogenation of methyl benzoate to benzaldehyde. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

THE UNIVERSITY OF CHICAGO C-N AND C-H BOND ACTIVATION VIA NEW REACTIVE INTERMEDIATES AND HYDROGEN ATOM TRANSFER PROCESSES A DISS. (n.d.). Knowledge UChicago. Retrieved January 3, 2026, from [Link]

-

4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride () for sale [vulcanchem.com]

- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl cis-4-(boc-amino)cyclohexanecarboxylate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Methyl cis-4-(tert-butoxycarbonyl-amino)cyclohexanecarboxylate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, stereoselective synthesis, purification, and characterization, while also exploring its significant role in the development of targeted therapeutics.

Introduction: The Strategic Importance of the cis-Cyclohexane Scaffold

Methyl cis-4-(boc-amino)cyclohexanecarboxylate is a bifunctional organic molecule featuring a cyclohexane ring with amino and methyl ester groups in a cis-1,4-substitution pattern. The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial for its application in multi-step organic synthesis, particularly in peptide chemistry and the construction of complex pharmaceutical intermediates.[1]

The rigid, three-dimensional nature of the cyclohexane core, combined with the specific cis stereochemistry, allows for precise spatial orientation of the functional groups. This conformational constraint is highly desirable in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets. This molecule serves as a valuable scaffold for introducing a 1,4-diamino or amino-carboxy cyclohexane motif into larger structures, a feature found in several classes of pharmacologically active agents.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 364385-64-8 | [2][3] |

| Molecular Formula | C₁₃H₂₃NO₄ | [2][3] |

| Molecular Weight | 257.33 g/mol | [2][3] |

| IUPAC Name | methyl 4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylate | [2] |

| Physical Form | Solid | [2] |

| Purity (Typical) | ≥97% | [2][3] |

| Storage Temperature | 4°C | [2] |

| InChI Key | RKOQMDUDKCMVFW-AOOOYVTPSA-N | [2] |

The cis configuration dictates that both the amino and methyl ester substituents reside on the same face of the cyclohexane ring. In its most stable chair conformation, one substituent will typically occupy an axial position while the other is equatorial to minimize steric hindrance.

Stereoselective Synthesis: A Multi-Step Approach

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The most common and industrially scalable route begins with the esterification of p-aminobenzoic acid, followed by catalytic hydrogenation of the aromatic ring, and concludes with the protection of the primary amine.

Step 1: Esterification of p-Aminobenzoic Acid

The initial step involves a classic Fischer esterification to produce Methyl p-aminobenzoate.

Protocol:

-

To a solution of p-aminobenzoic acid (1.0 eq) in methanol (5-10 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Methyl p-aminobenzoate as a solid, which can be used in the next step without further purification if of sufficient purity.

Causality: The use of excess methanol serves as both the reactant and solvent, driving the equilibrium towards the ester product. Sulfuric acid is a standard and cost-effective catalyst for this transformation.

Step 2: Catalytic Hydrogenation for Stereocontrol

This is the critical stereochemistry-determining step. The catalytic hydrogenation of the aromatic ring of Methyl p-aminobenzoate yields a mixture of cis and trans isomers of Methyl 4-aminocyclohexanecarboxylate. The ratio of these isomers is highly dependent on the catalyst and reaction conditions.[4] Ruthenium- or Rhodium-on-carbon catalysts under basic conditions are often employed to favor the formation of the cis isomer, although a mixture is almost always obtained.[4]

Protocol:

-

In a high-pressure autoclave, charge Methyl p-aminobenzoate (1.0 eq), 5% Ruthenium-on-carbon (Ru/C, 5-10 mol%), and a suitable solvent such as methanol or an aqueous basic solution (e.g., 10% NaOH).[4]

-

Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 15-20 bar.

-

Heat the mixture to 80-100°C and stir vigorously for 12-24 hours.

-

After cooling to room temperature and safely venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Neutralize the filtrate if necessary and concentrate under reduced pressure to obtain the crude mixture of cis and trans isomers of Methyl 4-aminocyclohexanecarboxylate.

Expertise & Experience: The choice of catalyst is paramount. While platinum or palladium catalysts can be used, ruthenium often provides a higher cis to trans ratio under these conditions. Running the reaction under basic conditions can further influence the stereochemical outcome. The resulting mixture of isomers often requires separation, which can be challenging. One patented strategy involves the selective esterification or derivatization of one isomer, allowing for the purification of the other.[4][5]

Step 3: Boc Protection of the Amine

The final step involves the protection of the primary amino group of the cis-isomer with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O).[1][6]

Protocol:

-

Dissolve the crude mixture of cis and trans Methyl 4-aminocyclohexanecarboxylate in a suitable solvent such as tetrahydrofuran (THF), or a mixture of water and acetone.[6][7]

-

Add a base, such as triethylamine (1.1 eq) or sodium bicarbonate (1.5 eq), to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC until the starting amine is consumed.

-

Remove the organic solvent under reduced pressure. If an aqueous system was used, extract the product with ethyl acetate.

-

Wash the organic layer with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

The resulting crude product, a mixture of cis and trans Boc-protected esters, must be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired this compound.[8]

Analytical and Spectroscopic Characterization (Predicted)

1H NMR (400 MHz, CDCl₃):

-

δ ~4.5 ppm (br s, 1H): NH proton of the carbamate.

-

δ ~3.67 ppm (s, 3H): Methyl protons of the ester (-COOCH₃).

-

δ ~3.5 ppm (br m, 1H): Methine proton attached to the nitrogen (H-4).

-

δ ~2.3 ppm (m, 1H): Methine proton attached to the ester group (H-1).

-

δ 1.8-2.0 ppm (m, 4H): Axial and equatorial protons on C-2 and C-6.

-

δ 1.4-1.6 ppm (m, 4H): Axial and equatorial protons on C-3 and C-5.

-

δ 1.44 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.

13C NMR (100 MHz, CDCl₃):

-

δ ~176 ppm: Carbonyl carbon of the methyl ester (C=O).

-

δ ~155 ppm: Carbonyl carbon of the Boc group (N-C=O).

-

δ ~79 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~51 ppm: Methyl carbon of the ester (-OCH₃).

-

δ ~49 ppm: Methine carbon attached to the nitrogen (C-4).

-

δ ~43 ppm: Methine carbon attached to the ester group (C-1).

-

δ ~30-32 ppm: Methylene carbons adjacent to the substituted carbons (C-2, C-6).

-

δ ~28.4 ppm: Methyl carbons of the tert-butyl group.

-

δ ~27-29 ppm: Methylene carbons beta to the substituted carbons (C-3, C-5).

Infrared (IR) Spectroscopy (KBr Pellet):

-

~3350 cm⁻¹: N-H stretching of the carbamate.

-

~2950-2850 cm⁻¹: C-H stretching of the cyclohexane and methyl/tert-butyl groups.

-

~1730 cm⁻¹: C=O stretching of the methyl ester.

-

~1690 cm⁻¹: C=O stretching of the Boc carbamate.

-

~1170 cm⁻¹: C-O stretching.

Mass Spectrometry (ESI+):

-

m/z 258.17 [M+H]⁺

-

m/z 202.12 [M - C₄H₉ + H]⁺ (loss of tert-butyl)

-

m/z 158.11 [M - Boc + H]⁺ (loss of the Boc group)

Applications in Drug Discovery: A Scaffold for Janus Kinase (JAK) Inhibitors

The 4-aminocyclohexanecarboxylic acid scaffold is a privileged structure in medicinal chemistry. While the direct use of the cis-methyl ester is not always explicitly detailed, it serves as a crucial intermediate for synthesizing more complex derivatives. A prominent application is in the development of Janus Kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis and certain cancers.[9][10]

A key example is Oclacitinib , a veterinary medicine used to treat allergic dermatitis in dogs.[11] The synthesis of Oclacitinib and other related JAK inhibitors often involves intermediates derived from 4-aminocyclohexanecarboxylic acid.[4][5] The cis or trans stereochemistry of this scaffold is critical for the final compound's ability to fit into the ATP-binding pocket of the JAK enzyme and exert its inhibitory effect.

The Boc-protected cis-ester is an ideal starting material as the ester can be hydrolyzed to the corresponding carboxylic acid, and the Boc group can be removed under acidic conditions to reveal the free amine. These two functional groups can then be selectively modified and coupled with other fragments to build the final drug molecule.

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a strategically designed building block that offers chemists precise control over the three-dimensional architecture of complex molecules. Its synthesis, while requiring careful stereocontrol, is based on well-established and scalable chemical transformations. The demand for conformationally constrained scaffolds in drug discovery, particularly for kinase inhibitors and other targeted therapies, ensures that this compound and its derivatives will remain highly valuable to the scientific community. Future research will likely focus on developing more efficient and stereoselective methods for its synthesis and exploring its utility in novel therapeutic modalities.

References

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from J&K Scientific.[1]

-

El Kihel, A., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 3(1).[6]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific.[12]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal.[13]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines. Retrieved from Beilstein Journals.[7]

-

Google Patents. (2017). CN107365312A - A kind of new method for preparing Oclacitinib. Retrieved from Google Patents.[14]

-

Google Patents. (2020). CN107365312B - A new method for preparing Oclacitinib. Retrieved from Google Patents.[15]

-

Wu, D., et al. (2021). Progress in Synthesis and Application of Oclacitinib. Chemical World, 5.[11]

-

Google Patents. (2017). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Retrieved from Google Patents.[5]

-

Google Patents. (2021). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Retrieved from Google Patents.[4]

-

Google Patents. (2015). US3880925A - Separation and purification of cis and trans isomers. Retrieved from Google Patents.[8]

-

Google Patents. (2020). WO2020159362A1 - Solid state forms of oclacitinib maleate. Retrieved from Google Patents.[16]

-

Google Patents. (2003). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS. Retrieved from Google Patents.[17]

-

ChemicalBook. (n.d.). Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride(61367-16-6) 1H NMR spectrum. Retrieved from ChemicalBook.[18]

-

ResearchGate. (2000). High-performance liquid chromatographic method for the separation of isomers of cis- and trans-4-aminocyclohexylacetic acid and corresponding ethyl ester. Retrieved from ResearchGate.[19]

-

OUCI. (2021). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from OUCI.[20]

-

Supporting Information. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials.[21]

-

ChemicalBook. (n.d.). Methyl 4-aminobenzoate synthesis. Retrieved from ChemicalBook.[22]

-

Google Patents. (2021). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. Retrieved from Google Patents.[23]

-

MDPI. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Retrieved from MDPI.[9]

-

Sigma-Aldrich. (n.d.). This compound | 364385-64-8. Retrieved from Sigma-Aldrich.[2]

-

Tanaka, Y. (2016). The JAK inhibitors: do they bring a paradigm shift for the management of rheumatic diseases?. Rheumatology, 55(Suppl 1), i47-i53.[10]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from NC State University Libraries.[24]

-

National Center for Biotechnology Information. (2024). JAK inhibitors and black box warnings: what is the future for JAK inhibitors?. Retrieved from PubMed Central.[25]

-

National Center for Biotechnology Information. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from PubChem.[26]

-

CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from CP Lab Safety.[3]

-

BOC Sciences. (n.d.). JAK Inhibitors, Agonists and Modulators. Retrieved from BOC Sciences.[]

-

SpectraBase. (n.d.). cis-4-Methyl-1-vinylcyclohexan - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase.[28]

-

PubMed. (2024). Efficacy and safety of JAK inhibitors in rheumatoid arthritis: update for the practising clinician. Retrieved from PubMed.[29]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound | 364385-64-8 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. The JAK inhibitors: do they bring a paradigm shift for the management of rheumatic diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caod.oriprobe.com [caod.oriprobe.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. Boc-Protected Amino Groups [organic-chemistry.org]

- 14. CN107365312A - A kind of new method for preparing Oclacitinib - Google Patents [patents.google.com]

- 15. CN107365312B - A new method for preparing Oclacitinib - Google Patents [patents.google.com]

- 16. WO2020159362A1 - Solid state forms of oclacitinib maleate - Google Patents [patents.google.com]

- 17. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 18. Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride(61367-16-6) 1H NMR spectrum [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib [ouci.dntb.gov.ua]

- 21. rsc.org [rsc.org]

- 22. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]

- 23. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 24. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 25. JAK inhibitors and black box warnings: what is the future for JAK inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. dev.spectrabase.com [dev.spectrabase.com]

- 29. Efficacy and safety of JAK inhibitors in rheumatoid arthritis: update for the practising clinician - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate

Introduction: Strategic Importance in Medicinal Chemistry

Methyl cis-4-(Boc-amino)cyclohexanecarboxylate is a key bifunctional building block in modern drug discovery and development. Its rigid cyclohexane core imparts a defined three-dimensional geometry, while the orthogonal protecting groups—a tert-butyloxycarbonyl (Boc) protected amine and a methyl ester—allow for sequential and site-selective chemical modifications. This structure is frequently incorporated into molecules designed as PROTACs (Proteolysis Targeting Chimeras) and other complex therapeutic agents. An in-depth understanding of its physical properties is not merely academic; it is a critical prerequisite for efficient synthesis, purification, formulation, and ultimately, the successful development of novel therapeutics. This guide provides a detailed examination of these properties, grounded in established analytical methodologies, to empower researchers in leveraging this versatile molecule.

Core Physicochemical Data

A precise understanding of the fundamental physical constants of a molecule is the bedrock of its application in research and development. These properties govern its behavior in various chemical and biological environments, influencing everything from reaction kinetics to bioavailability.

| Property | Value | Source(s) |

| CAS Number | 364385-64-8 | [1][2] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1][2] |

| Molecular Weight | 257.33 g/mol | [1][2] |

| Physical Form | Solid | [3][4] |

| Melting Point | Not Available (N/A) | [3][4] |

| Boiling Point (Predicted) | 349.0 ± 31.0 °C | [5] |

| Density (Predicted) | 1.07 ± 0.1 g/cm³ | [4][5] |

| Storage Temperature | 2-8 °C | [5] |

Expert Insight: The consistent reporting of the melting point as "Not Available" by commercial suppliers suggests that the compound may be a low-melting solid or exist as an oil at room temperature, making a precise melting range difficult to determine by standard capillary methods. The predicted high boiling point is characteristic of a molecule with multiple polar functional groups and a significant molecular weight, necessitating purification techniques such as high-vacuum distillation or column chromatography.

Structural and Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint of a molecule's structure. For this compound, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the primary tools for structural verification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Boc Group: A sharp singlet integrating to 9 protons around δ 1.45 ppm.

-

Methyl Ester: A sharp singlet integrating to 3 protons around δ 3.67 ppm.

-

Cyclohexane Protons: A series of complex multiplets between δ 1.5 and 2.5 ppm. The protons on the carbons bearing the amino and ester groups (C1 and C4) would appear as distinct multiplets, with their chemical shifts and coupling patterns confirming the cis stereochemistry.

-

Amine Proton (N-H): A broad singlet, typically around δ 4.5-5.5 ppm, which may exchange with D₂O.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Carbonyls: Two signals in the downfield region, one for the ester carbonyl (~175 ppm) and one for the carbamate carbonyl (~155 ppm).

-

Boc Group: A quaternary carbon signal around 80 ppm and a methyl signal around 28 ppm.

-

Methyl Ester: A signal around 51 ppm.

-

Cyclohexane Ring: Four distinct signals for the cyclohexane carbons, reflecting the symmetry of the molecule.

Experimental Protocol: NMR Analysis

The following protocol ensures the acquisition of high-resolution NMR spectra for structural confirmation.

-

Sample Preparation:

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1][7] The use of a deuterated solvent is crucial for the NMR instrument's lock system and to avoid large solvent peaks in the ¹H spectrum.[1][6]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[6][7]

-

Data Acquisition:

-

Transfer the solution to a standard 5 mm NMR tube.[1]

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

-

-

Data Processing:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Reference the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

Causality Behind Experimental Choices: The choice of CDCl₃ as a solvent is due to its excellent ability to dissolve a wide range of organic compounds and its relatively simple residual proton signal. A concentration of 5-25 mg provides a good signal-to-noise ratio for a small molecule of this molecular weight without causing issues with line broadening that can occur in overly concentrated samples.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands:

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C-H Stretch: Multiple peaks in the 2850-3000 cm⁻¹ region, corresponding to the sp³ C-H bonds of the cyclohexane and methyl groups.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1735 cm⁻¹.

-

C=O Stretch (Carbamate/Boc): A strong, sharp absorption band around 1700 cm⁻¹. The presence of two distinct carbonyl peaks is a key diagnostic feature.

-

C-O Stretch: Absorptions in the 1100-1300 cm⁻¹ region.

Experimental Protocol: FTIR Analysis

This protocol describes the analysis of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).[8]

-

-

Sample Analysis:

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Data Interpretation:

-

Identify the characteristic absorption frequencies and compare them to known functional group correlation tables to confirm the structure.

-

Causality Behind Experimental Choices: The ATR technique is chosen for its simplicity and minimal sample preparation requirements, making it a rapid and efficient method for analyzing solid samples.[9]

Solubility Profile: A Critical Parameter for Drug Development

The solubility of a compound is a critical physicochemical property that significantly influences its absorption and bioavailability.[10] A comprehensive understanding of a compound's solubility in various media is essential during the early stages of drug discovery.[11]

General Solubility Characteristics: The presence of the bulky, nonpolar Boc group generally increases the lipophilicity of a molecule.[12] Therefore, this compound is expected to exhibit good solubility in a range of common organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF), and moderate to low solubility in polar protic solvents like methanol and ethanol. Its aqueous solubility is expected to be very low.

Experimental Protocol: Equilibrium Solubility Assessment (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13]

-

Preparation:

-

Select a range of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, and common organic solvents like acetonitrile and methanol).

-

Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in a sealed vial. "Excess" is confirmed by the presence of undissolved solid material.[14]

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand, letting the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used for clear separation.

-

Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or µg/mL.

-

Causality Behind Experimental Choices: The 24-48 hour equilibration time is necessary to ensure that the system has reached a true thermodynamic equilibrium between the dissolved and solid states.[14] Using a validated, stability-indicating analytical method like HPLC is critical for accurate quantification, especially when assessing solubility in aqueous buffers where the compound might be susceptible to hydrolysis over the course of the experiment.[13]

Melting Point Analysis: A Key Indicator of Purity

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress the melting point and broaden the melting range. Therefore, melting point determination is a fundamental technique for assessing the purity of a compound.[15][16][17]

Experimental Protocol: Capillary Melting Point Determination

This is the most common method for determining the melting point of a solid organic compound.[16]

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Load a small amount of the powder into a capillary tube by tapping the open end into the sample, then tapping the sealed end on a hard surface to pack the material down. The packed sample height should be 2-4 mm.

-

-

Measurement:

-

Place the capillary tube into the heating block of a melting point apparatus.[17]

-

Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the entire sample has turned into a clear liquid (completion of melting).

-

The recorded melting point should be reported as a range.

-

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for an accurate determination. If heated too quickly, the temperature of the heating block will rise faster than the sample can melt, leading to an erroneously high and broad melting range.

Visualization of Key Concepts

Molecular Structure and Functional Groups

Caption: Key functional groups of the molecule.

Workflow for Physicochemical Characterization

Caption: Logical workflow for characterization.

Conclusion

The physicochemical properties of this compound—its molecular structure, spectroscopic signature, solubility, and melting characteristics—are foundational to its successful application in synthetic and medicinal chemistry. The protocols and data presented in this guide provide a comprehensive framework for researchers to verify the identity, purity, and handling characteristics of this important building block. By adhering to rigorous analytical procedures, scientists can ensure the reliability of their experimental outcomes and accelerate the development of next-generation therapeutics.

References

-

CP Lab Safety. This compound, min 97%, 1 gram. [Link]

-

NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]

-

NMR Spectroscopy. NMR Sample Preparation. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Pharma.Tips. Solubility Testing of Drug Candidates. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

Analytical Testing Labs. Melting Point Determination. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Mueller Group, Colorado School of Mines. Fourier Transform Infrared Spectroscopy. [Link]

-

RTI Laboratories. FTIR Analysis. [Link]

-

Tsinman, K. et al. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system. [Link]

-

CP Lab Safety. This compound, min 97%, 1 gram. [Link]

Sources

- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 364385-64-8 [sigmaaldrich.com]

- 4. This compound | 364385-64-8 [sigmaaldrich.com]

- 5. This compound CAS#: 364385-64-8 [chemicalbook.com]

- 6. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. mse.washington.edu [mse.washington.edu]

- 9. rtilab.com [rtilab.com]

- 10. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. organomation.com [organomation.com]

- 13. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. nano-lab.com.tr [nano-lab.com.tr]

- 16. westlab.com [westlab.com]

- 17. promptpraxislabs.com [promptpraxislabs.com]

An In-depth Technical Guide to the Solubility Profile of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate

Foreword: Navigating the Critical Path of Pre-formulation

In the landscape of contemporary drug discovery and development, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical yet often underestimated hurdles are the fundamental physicochemical properties of a molecule, with solubility chief among them. Poor solubility can precipitate a cascade of downstream failures, from inconsistent biological assay results to insurmountable formulation obstacles. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate, a key building block and intermediate in the synthesis of novel therapeutics. While quantitative solubility data for this specific molecule is not extensively published, this document will equip you with the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile with precision in your own laboratory setting. As your Senior Application Scientist, my objective is to not only present established methods but to illuminate the causal reasoning behind our experimental choices, ensuring a robust and reproducible approach to this critical pre-formulation parameter.

Physicochemical Landscape: Understanding the Molecule

This compound is a derivative of cyclohexanecarboxylic acid, featuring two key functional groups that dictate its solubility behavior: the tert-butoxycarbonyl (Boc) protecting group and the methyl ester.

-

The Cyclohexane Scaffold: The non-polar, saturated cyclohexane ring forms the hydrophobic core of the molecule. This aliphatic structure inherently limits aqueous solubility and promotes solubility in non-polar organic solvents.

-

The Boc Protecting Group: The bulky and lipophilic tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis.[1][2] Its presence significantly increases the molecule's overall lipophilicity, further steering its solubility away from aqueous media and towards organic solvents.[3] Generally, Boc-protection enhances solubility in a wide array of common organic solvents.[3]

-

The Methyl Ester: The methyl ester moiety introduces a degree of polarity through its carbonyl and ether oxygens. While not sufficient to confer significant aqueous solubility, it can participate in dipole-dipole interactions with polar organic solvents.

-

The cis-Configuration: The cis stereochemistry, where the Boc-amino and methyl ester groups reside on the same face of the cyclohexane ring, can influence crystal packing and, consequently, the energy required to break the crystal lattice during dissolution.

The interplay of these structural features suggests that this compound will exhibit good solubility in a range of common organic solvents and poor solubility in water. The following sections will provide a framework for quantifying this expected behavior.

Qualitative Solubility Profile

Based on the structural analysis and general principles of "like dissolves like," a qualitative assessment of solubility can be predicted. This serves as a valuable starting point for selecting appropriate solvent systems for synthesis, purification, and formulation.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can effectively solvate the polar carbamate and ester groups while also accommodating the non-polar cyclohexane ring. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The moderate polarity and ability to interact with the entire molecular structure make these excellent solvents for Boc-protected compounds. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | THF is generally a good solvent for this class of compounds. Solubility in less polar ethers like diethyl ether may be slightly lower but still significant. |

| Esters | Ethyl Acetate (EtOAc) | Moderate to High | Ethyl acetate is a versatile solvent that should readily dissolve the compound due to its similar ester functionality and moderate polarity. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate | The ability of alcohols to hydrogen bond may be less effective for this protected amine. However, their polarity should allow for moderate dissolution. |

| Non-polar | Hexanes, Heptane, Toluene | Low to Moderate | Solubility will be driven by the non-polar cyclohexane and Boc groups. Toluene may be more effective than aliphatic hydrocarbons due to its greater polarizability. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | The dominant hydrophobic character of the molecule, conferred by the cyclohexane ring and Boc group, will severely limit its solubility in aqueous media.[4][5] |

Quantitative Solubility Determination: A Validated Experimental Protocol

To move beyond qualitative prediction, a rigorous experimental determination of solubility is essential. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and directness.[6][7]

Principle of the Shake-Flask Method

This method relies on achieving a saturated solution in thermodynamic equilibrium with an excess of the solid compound. By agitating the mixture for a sufficient duration at a constant temperature, the solvent becomes saturated with the solute. The concentration of the solute in the supernatant is then measured, which, by definition, is its solubility under those conditions.

Experimental Workflow Diagram

The following diagram outlines the critical steps of the shake-flask protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology

Materials:

-

This compound (solid)

-

Selected solvents (HPLC grade or equivalent)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

Calibrated pipettes

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable quantitative analytical instrument

-

Volumetric flasks

Procedure:

-

Preparation of Supersaturated Solutions:

-

To a series of vials, add an excess amount of solid this compound. A quantity that is visibly in excess after dissolution is required to ensure saturation.

-

Carefully record the weight of the compound added to each vial.

-

To each vial, add a precise, recorded volume of the desired solvent (e.g., 2.0 mL).

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation, which would alter the concentration.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended to ensure the dissolution process is complete.[8]

-

-

Sample Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature, permitting the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles that would otherwise lead to an overestimation of solubility.

-

-

Analysis and Quantification:

-

Prepare a standard calibration curve for the compound using the same analytical method (e.g., HPLC-UV) and solvent system.

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the HPLC mobile phase) to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

The resulting concentration is the thermodynamic solubility of this compound in the tested solvent at the specified temperature. This is typically expressed in units of mg/mL or mol/L.

-

Alternative and High-Throughput Solubility Methods

While the shake-flask method is definitive, it can be time and material-intensive. For earlier stages of drug discovery, kinetic solubility methods offer a higher throughput alternative.

-

Kinetic Solubility by Turbidimetry: This method involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[9][10] The concentration at which precipitation is first observed (measured by light scattering or nephelometry) is defined as the kinetic solubility.[1] This provides a rapid assessment of solubility but may not reflect true thermodynamic equilibrium.

The logical relationship between these methods is illustrated below.

Caption: Comparison of Solubility Determination Methods.

Conclusion and Implications for Drug Development

A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a pragmatic necessity for its successful application in drug development. The Boc-protected nature of this intermediate makes it highly soluble in many organic solvents, facilitating its use in synthetic reaction media. However, its inherently low aqueous solubility is a critical factor to consider for any downstream applications that involve aqueous environments or for the final active pharmaceutical ingredient (API) if this core scaffold is retained.

By employing the rigorous experimental protocols detailed in this guide, researchers can generate the precise, reliable solubility data needed to make informed decisions. This data will guide the selection of appropriate solvents for purification, inform the design of crystallization processes, and provide an early warning of potential bioavailability challenges for resulting APIs, ultimately de-risking the development pathway and accelerating the delivery of new medicines.

References

- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

- Larsson, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

- Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.

-

Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]

-

Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Retrieved from [Link]

-

Solubility of Things. (n.d.). Methyl cyclohexanecarboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. echemi.com [echemi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

A Predictive Spectroscopic and Structural Analysis of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl cis-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate is a key bifunctional building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex molecular architectures. Its specific stereochemistry and protected functional groups necessitate unambiguous structural confirmation, for which spectroscopic methods are paramount. This technical guide provides a comprehensive, predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to offer a robust, theoretical framework for the characterization of this molecule. Each section details the underlying causality for the predicted spectral features, outlines standardized experimental protocols, and presents the data in a clear, accessible format to aid researchers in the identification and quality control of this important synthetic intermediate.

Introduction and Molecular Structure

Methyl cis-4-(Boc-amino)cyclohexanecarboxylate (CAS No. 364385-64-8) possesses a molecular formula of C₁₃H₂₃NO₄ and a molecular weight of 257.33 g/mol .[1][2] The structure features a cyclohexane ring with a methyl ester and a Boc-protected amine substituent in a cis-1,4-relationship. This stereochemical arrangement dictates the spatial orientation of the functional groups and significantly influences the compound's spectroscopic signature.

The cyclohexane ring predominantly exists in a chair conformation to minimize steric strain. In the cis isomer, one substituent will occupy an axial position while the other occupies an equatorial position. Due to the larger A-value (steric bulk) of the Boc-amino group compared to the methyl ester group, the conformation where the Boc-amino group is equatorial and the methyl ester is axial is expected to be the more stable, and therefore more populated, conformer. However, ring flipping to the alternative chair conformation (equatorial methyl ester, axial Boc-amino) will occur in solution, leading to a time-averaged spectrum under standard NMR conditions.

Below is the chemical structure and a depiction of its conformational equilibrium.

Caption: 2D Structure of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of this molecule. The cis-relationship of the substituents and the conformational dynamics of the cyclohexane ring will be evident in both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will show distinct signals for the protons of the Boc group, the methyl ester, the cyclohexane ring, and the N-H proton of the carbamate. Due to the chair-chair interconversion, the signals for the axial and equatorial protons on the cyclohexane ring may be averaged at room temperature, leading to broadened multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| tert-Butyl (-C(CH₃)₃) | ~1.44 | Singlet (s) | 9H | Characteristic sharp singlet for the nine equivalent protons of the Boc group. |

| Cyclohexane (CH₂) | 1.50 - 2.10 | Multiplet (m) | 8H | Complex, overlapping signals from the four sets of methylene protons on the cyclohexane ring. Axial and equatorial protons will have different chemical shifts, leading to a broad multiplet. |

| Methine (-CH-COOCH₃) | ~2.35 | Multiplet (m) | 1H | The proton at C1, deshielded by the adjacent ester group. |

| Methine (-CH-NHBoc) | ~3.60 | Multiplet (m) | 1H | The proton at C4, deshielded by the adjacent nitrogen atom. |

| Methyl Ester (-OCH₃) | ~3.67 | Singlet (s) | 3H | Characteristic singlet for the three equivalent protons of the methyl ester. |

| Amide (-NH-) | ~4.50 | Broad Singlet (br s) | 1H | The amide proton signal is often broad due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding. Its chemical shift can be variable. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the cis-1,4-disubstituted ring, fewer than 13 signals might be expected if conformational averaging is fast on the NMR timescale.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| tert-Butyl (-C(C H₃)₃) | ~28.4 | Characteristic signal for the methyl carbons of the Boc group. |

| Cyclohexane (C2, C3, C5, C6) | ~30-35 | Signals for the methylene carbons of the cyclohexane ring. Due to the cis-substitution, C2/C6 and C3/C5 may be chemically equivalent, but this depends on the conformational dynamics. |

| Methine (-C H-COOCH₃) | ~43.0 | The carbon atom (C1) bearing the methyl ester group. |

| Methine (-C H-NHBoc) | ~48.0 | The carbon atom (C4) bearing the Boc-amino group. |

| Methyl Ester (-OC H₃) | ~51.5 | The carbon of the methyl ester group. |

| tert-Butyl (-C (CH₃)₃) | ~79.2 | The quaternary carbon of the Boc group. |

| Carbamate Carbonyl (-NHC O-O-) | ~155.0 | The carbonyl carbon of the Boc protecting group. |

| Ester Carbonyl (-C OOCH₃) | ~175.0 | The carbonyl carbon of the methyl ester group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be necessary to achieve adequate signal intensity.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Caption: A standardized workflow for NMR analysis.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule. The spectrum will be dominated by absorptions from the carbamate and ester groups.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3350 | Medium, Sharp | N-H Stretch | N-Boc Carbamate |

| 2950-2850 | Strong | C-H Stretch | Cyclohexane & Methyl/tert-Butyl |

| ~1735 | Strong | C=O Stretch | Methyl Ester |

| ~1690 | Strong | C=O Stretch | N-Boc Carbamate |

| ~1520 | Medium | N-H Bend | N-Boc Carbamate |

| ~1250 & ~1170 | Strong | C-O Stretch | Ester & Carbamate |

The presence of two distinct carbonyl stretching bands is a key diagnostic feature, differentiating the ester (~1735 cm⁻¹) from the carbamate (~1690 cm⁻¹). The N-H stretch around 3350 cm⁻¹ confirms the presence of the Boc-protected amine.

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion Formation | Rationale |

| 258.16 | [M+H]⁺ | Protonated molecular ion. (Calculated for C₁₃H₂₄NO₄⁺: 258.1699) |

| 280.15 | [M+Na]⁺ | Sodiated molecular ion. (Calculated for C₁₃H₂₃NO₄Na⁺: 280.1519) |

| 202.11 | [M+H-C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group, a very common fragmentation pathway.[3] |

| 158.10 | [M+H-C₅H₉O₂]⁺ | Loss of the entire Boc group (100 Da). |

The fragmentation pattern is highly characteristic of Boc-protected amines. The neutral loss of 56 Da (isobutylene) is often the base peak in the MS/MS spectrum.

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an ESI-MS system, which could be a standalone instrument or coupled with liquid chromatography (LC-MS).

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in positive ion mode over a relevant m/z range (e.g., 100-500).

-

Tandem MS (MS/MS): To confirm the fragmentation pattern, select the protonated molecular ion ([M+H]⁺, m/z 258.16) as the precursor ion and acquire a product ion scan.

Conclusion

This guide provides a detailed predictive analysis of the key spectroscopic data for this compound. The predicted ¹H and ¹³C NMR, IR, and MS data collectively form a unique spectroscopic fingerprint that is essential for the unambiguous structural confirmation and purity assessment of this versatile synthetic building block. The provided protocols offer standardized methods for data acquisition, ensuring reproducibility and reliability in a research or drug development setting. While based on well-established principles, experimental verification of these predictions is recommended for definitive characterization.

References

-

Reddit. (2023). MS fragmentation pattern with Boc protected amines. Retrieved from [Link]

-

CP Lab Safety. This compound, min 97%, 1 gram. Retrieved from [Link]

Sources

Methyl cis-4-(boc-amino)cyclohexanecarboxylate: A Technical Guide to Safe Handling and Application

This guide provides a comprehensive overview of the safe handling, storage, and application of Methyl cis-4-(boc-amino)cyclohexanecarboxylate, a key building block for researchers, scientists, and professionals in drug development and synthetic chemistry. By elucidating the chemical properties and inherent reactivity of this compound, this document establishes a framework for its safe and effective use in the laboratory.

Chemical Identity and Physicochemical Properties

This compound is a carbamate-protected amino acid ester. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylate are pivotal to its utility in multi-step organic syntheses.

| Property | Value | Source |

| Chemical Name | Methyl cis-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate | [1] |

| CAS Number | 364385-64-8 | [1] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1] |

| Molecular Weight | 257.33 g/mol | [1] |

| Appearance | Typically a white to off-white solid (powder or crystalline) | Inferred from similar compounds |

| Purity | ≥97% | [1] |

Core Chemistry: The Role of the Boc Protecting Group

The synthetic utility of this compound is intrinsically linked to the chemical behavior of the Boc protecting group. Understanding its stability and cleavage is fundamental to its application.

The Boc group is renowned for its stability under a wide array of reaction conditions, particularly basic and nucleophilic environments.[2][3] This robustness allows for selective manipulation of other functional groups within a molecule without disturbing the protected amine.

However, the Boc group is designed for facile removal under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the release of the free amine after decarboxylation.[4]

Caption: Personal Protective Equipment (PPE) workflow for handling powdered chemicals.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

-

Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place. [5]* Incompatible Materials: Segregate from strong acids and oxidizing agents.

Emergency Procedures

6.1. First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

6.2. Spill Response

For minor spills of this solid compound:

-

Evacuate and Secure: Alert others in the area and restrict access.

-

Don PPE: Wear appropriate personal protective equipment as outlined in Section 4.2.

-

Containment: Prevent the powder from becoming airborne. Avoid dry sweeping.

-

Clean-up: Gently scoop the spilled solid into a labeled, sealable container for waste disposal.

-

Decontamination: Clean the spill area with a damp cloth or paper towel.

-

Waste Disposal: Dispose of the container and cleaning materials as hazardous waste.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Considerations

Disposal of this compound and its containers must be in accordance with local, state, and federal regulations.

-

Chemical Waste: The compound should be disposed of as chemical waste. Do not dispose of it down the drain or in regular trash.

-

Deprotection and Neutralization: For larger quantities, a potential disposal method involves the chemical removal of the Boc group under acidic conditions, followed by neutralization. [2]This should only be performed by trained personnel and in accordance with institutional EHS guidelines.

Experimental Protocols

8.1. Boc Deprotection Protocol (General)

This protocol describes a general procedure for the removal of the Boc protecting group.

-

Dissolution: Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane (DCM).

-

Acid Addition: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane). [4]3. Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, remove the acid and solvent under reduced pressure. The resulting amine salt can often be used directly or neutralized with a base and extracted.

Caption: General workflow for Boc deprotection.

References

-

CP Lab Safety. This compound, min 97%, 1 gram. Available at: [Link]

-

Hebei Boze Chemical Co., Ltd. (2023). BOC deprotection. Available at: [Link]

-

Shanghai Kehua Bio-engineering Co., Ltd. cis-Methyl4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate. Available at: [Link]

-

LookChem. This compound CAS#: 364385-64-8. Available at: [Link]

-

Chem-Space. tert-Butyl (4-formylcyclohexyl)carbamate. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. Available at: [Link]

Sources

Navigating the Synthesis and Safety of Methyl cis-4-(boc-amino)cyclohexanecarboxylate: A Technical Guide for Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic use of bifunctional building blocks is paramount to the efficient construction of complex molecular architectures. Among these, amino acid derivatives bearing protective groups play a crucial role. This guide provides an in-depth technical overview of Methyl cis-4-(boc-amino)cyclohexanecarboxylate, a key intermediate in the synthesis of novel therapeutics. We will delve into its chemical and physical properties, comprehensive safety protocols based on available data and structural analogy, and its applications in synthetic workflows, particularly focusing on the critical Boc-deprotection step. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound beyond a standard Material Safety Data Sheet (MSDS).

Compound Identification and Physicochemical Properties

This compound is a non-natural, cyclic amino acid ester derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid makes it a versatile intermediate for peptide synthesis and the creation of small molecule therapeutics.[1][2] The cis stereochemistry of the substituents on the cyclohexane ring imparts a specific three-dimensional conformation that can be critical for biological activity.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| CAS Number | 364385-64-8 | [1] |

| Molecular Formula | C13H23NO4 | [1] |

| Molecular Weight | 257.33 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | 2-8°C | |

| IUPAC Name | methyl cis-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylate |

Hazard Identification and GHS Classification

Based on available safety data, this compound is classified as harmful. The Globally Harmonized System (GHS) classification and associated hazard statements are crucial for ensuring safe handling.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: A comprehensive list of precautionary statements can be found on supplier websites and in the full Safety Data Sheet. Key precautions include avoiding breathing dust, washing skin thoroughly after handling, and using only in a well-ventilated area.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following guidelines are based on general principles for handling irritant and harmful chemicals and should be implemented in any laboratory setting.

Engineering Controls

-

Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any airborne contaminants.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against eye irritation from dust particles or splashes.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.

-

Skin and Body Protection: A lab coat should be worn to prevent skin contact. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

-

Respiratory Protection: If there is a risk of generating significant dust or aerosols and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter may be required.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-